molecular formula C20H27N3O2 B2737652 N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide CAS No. 1333853-21-6

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide

Cat. No.: B2737652
CAS No.: 1333853-21-6
M. Wt: 341.455
InChI Key: SFJACAHCMHXUCA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with epoxides or through cyclization reactions involving diols and amines.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Cyanocyclopentyl Group: This can be done through nucleophilic substitution reactions where a cyanide ion is introduced to a cyclopentyl halide.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups attached to the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide: can be compared with other morpholine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJACAHCMHXUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(C(N1CC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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